

Technical Support Center: VO-Ohpic Trihydrate Animal Studies

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606502

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This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing **VO-Ohpic trihydrate** in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the safe and effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **VO-Ohpic trihydrate** and what is its mechanism of action?

A1: **VO-Ohpic trihydrate** is a potent, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN) enzyme.^{[1][2]} Its chemical formula is $C_{12}H_{16}N_2O_{11}V$. By inhibiting PTEN, **VO-Ohpic trihydrate** prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.

Q2: What is the correct chemical name and what are the common synonyms for this compound?

A2: The formal chemical name is aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa N^1, \kappa O^2$)[3-(hydroxy- κO)-2-pyridinecarboxylato(2-)- κO^2]oxo-vanadate(1-), hydrogen, trihydrate. It is commonly referred to as **VO-Ohpic trihydrate** and sometimes as **VO-OHpic trihydrate**.

Q3: What are the recommended solvents and storage conditions for **VO-Ohpic trihydrate**?

A3: **VO-Ohpic trihydrate** is a crystalline solid that is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, it is typically first dissolved in DMSO to create a stock solution, which is then diluted in a suitable vehicle for administration. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. The solid compound should be stored at -20°C.

Q4: What are the typical dosages of **VO-Ohpic trihydrate** used in animal studies?

A4: Reported dosages in mice vary depending on the experimental model. Common intraperitoneal (i.p.) injection dosages include 10 µg/kg and 10 mg/kg.[3][4] Researchers should perform dose-response studies to determine the optimal dosage for their specific application while minimizing potential toxicity.

Troubleshooting Guide

Issue 1: Precipitation of VO-Ohpic trihydrate during formulation or administration.

- Cause: **VO-Ohpic trihydrate** is poorly soluble in aqueous solutions. Precipitation can occur when the DMSO stock solution is diluted into an aqueous vehicle for injection.
- Solution:
 - Co-solvents: Utilize a co-solvent system. A common formulation involves dissolving the compound in DMSO first, then diluting with a mixture of PEG300, Tween 80, and saline.[5]
 - Sonication: Use sonication to aid in the dissolution of the compound in the vehicle.
 - Fresh Preparation: Prepare the final dosing solution immediately before administration to minimize the chance of precipitation over time.
 - Vehicle Check: Always visually inspect the final formulation for any precipitates before injection.

Issue 2: Observed signs of toxicity in study animals.

- Potential Signs: As a vanadium-based compound, potential signs of toxicity could include weight loss, diarrhea, reduced food and water intake, and lethargy.[6] The safety data sheet

for **VO-Ohpic trihydrate** indicates it is harmful if swallowed and can cause skin and eye irritation.[7]

- Troubleshooting Steps:
 - Dose Reduction: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.
 - Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself. The concentration of DMSO in the final injection volume should be kept to a minimum, ideally below 10%.
 - Monitor Animal Health: Closely monitor animals for any adverse effects. This should include daily observation, regular body weight measurements, and assessment of food and water consumption.
 - Consider Antioxidant Co-administration: For vanadium-induced toxicity, which can be linked to oxidative stress, co-administration of antioxidants like ascorbic acid (Vitamin C) or vitamin E has been suggested as a potential mitigation strategy.[8]

Issue 3: Inconsistent or unexpected experimental results.

- Cause: Inconsistency can arise from various factors including formulation issues, incorrect dosing, or the inherent biological variability of the animal model.
- Solution:
 - Formulation Consistency: Ensure the formulation procedure is standardized and consistently followed for all treatment groups.
 - Accurate Dosing: Calibrate all equipment used for dosing to ensure accuracy.
 - Animal Health Status: Ensure all animals are healthy and of a similar age and weight at the start of the study.

- Pilot Study: Conduct a small-scale pilot study to establish the optimal dose and to identify any potential issues with the experimental protocol before proceeding to a larger study.

Data on In Vivo Studies with VO-Ohpic Trihydrate

While specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) data for **VO-Ohpic trihydrate** are not readily available in the public domain, the following table summarizes dosages used in published mouse studies and any reported observations related to toxicity.

Animal Model	Dosage	Route of Administration	Observed Effects	Toxicity Observations	Reference
Mice (xenograft model)	10 mg/kg	Intraperitoneal (i.p.)	Inhibition of tumor growth	No significant loss of body weight compared to vehicle control.	[3]
Mice (ischemia-reperfusion model)	10 µg/kg	Intraperitoneal (i.p.)	Cardioprotective effects	Not specified in the abstract.	[4]
Mice (doxorubicin-induced cardiomyopathy)	Not specified	Not specified	Attenuation of cardiac remodeling	Not specified in the abstract.	[9]

Experimental Protocols

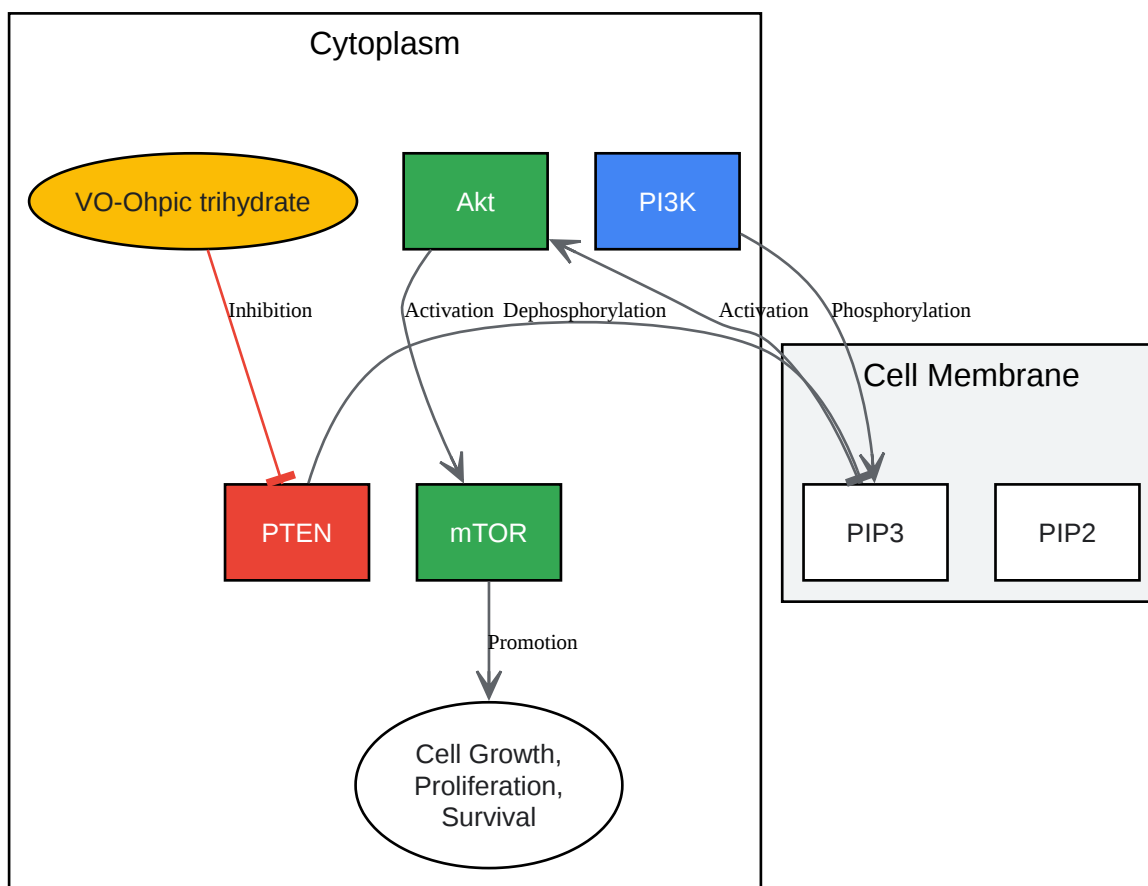
Preparation of VO-Ohpic Trihydrate for Intraperitoneal Injection

This protocol is a general guideline and may require optimization for specific experimental needs.

- **Prepare Stock Solution:** Dissolve **VO-Ohpic trihydrate** in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and sonication can aid dissolution.
- **Prepare Vehicle:** In a sterile tube, prepare the vehicle. A common vehicle consists of a mixture of PEG300, Tween 80, and saline. A typical ratio could be 40% PEG300, 5% Tween 80, and 45% saline.
- **Final Dilution:** Based on the desired final concentration and the animal's weight, calculate the required volume of the stock solution. Add the stock solution to the vehicle. For example, to achieve a final DMSO concentration of 10%, the stock solution would be 1/10th of the final volume.
- **Homogenization:** Vortex the final solution thoroughly to ensure it is homogenous and free of precipitates.
- **Administration:** Administer the solution via intraperitoneal injection immediately after preparation.

Visualizations

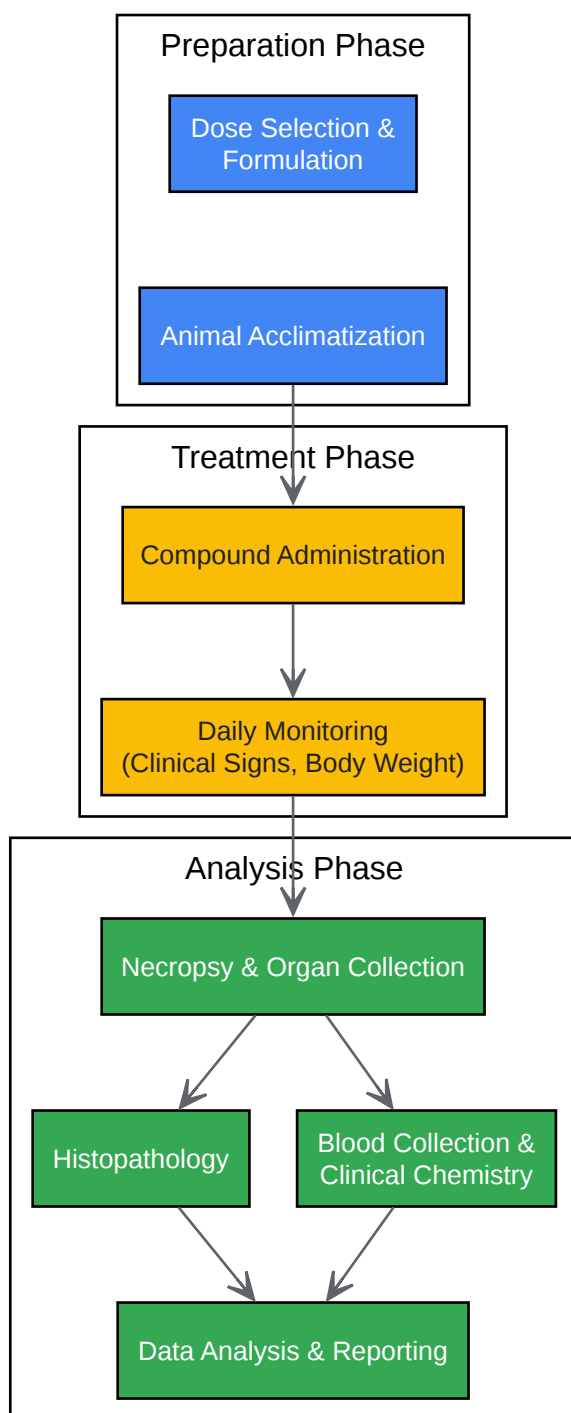
Signaling Pathway of VO-Ohpic Trihydrate



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Caption: Signaling pathway of **VO-Ohpic trihydrate**.

Experimental Workflow for In Vivo Toxicity Assessment



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Caption: General workflow for in vivo toxicity assessment.

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